BenchChemオンラインストアへようこそ!

Cdc7-IN-7

Chemical Biology Medicinal Chemistry Kinase Inhibitor

Cdc7-IN-7 (Compound I-E) is a structurally defined Cdc7 kinase inhibitor from patent WO2019165473A1 featuring a unique furanone-based scaffold distinct from thienopyrimidinone (XL413) and pyrimidine (PHA-767491) cores. Researchers must not substitute generic Cdc7 inhibitors—only this exact chemical identity (CAS 1402059-17-9) ensures reproducible, on-target validation of MCM2 phosphorylation by the Cdc7-Dbf4 complex, free from confounding off-target effects of dual inhibitors. Optimized for SAR exploration and robust target deconvolution panels. For research use only; not for human or veterinary use.

Molecular Formula C21H22N4O5
Molecular Weight 410.4 g/mol
Cat. No. B12426770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-7
Molecular FormulaC21H22N4O5
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC1CC1COC(=O)C2=C(OC(=C2O)C=C3C=NC4=C3C=CC=N4)NN5CCOCC5
InChIInChI=1S/C21H22N4O5/c26-18-16(10-14-11-23-19-15(14)2-1-5-22-19)30-20(24-25-6-8-28-9-7-25)17(18)21(27)29-12-13-3-4-13/h1-2,5,10-11,13,24,26H,3-4,6-9,12H2/b14-10+
InChIKeySVOSLACSFSSYFI-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdc7-IN-7 for Research: A Defined Chemical Probe for Cdc7-Dependent DNA Replication Studies


Cdc7-IN-7, also designated as compound I-E, is a potent inhibitor of cell division cycle 7 (Cdc7) kinase. This serine-threonine protein kinase is critical for the initiation of DNA replication by forming a complex with Dbf4 and phosphorylating MCM proteins . The compound was identified and disclosed in patent WO2019165473A1, establishing its defined chemical structure and primary biological activity as a Cdc7 inhibitor [1]. This definition provides a stable basis for investigating Cdc7 function, in contrast to less-characterized or multi-kinase inhibitor probes.

The Risk of Interchanging Cdc7-IN-7 with Other Cdc7 Probes: Why Structural Identity Dictates Experimental Outcome


Interchanging Cdc7 inhibitors based solely on nominal target can be highly misleading for experimental design. The Cdc7 kinase family includes numerous inhibitors with divergent chemical scaffolds and, consequently, distinct selectivity profiles and cellular activities . For example, the widely used tool compound XL413 (IC50 of 3.4 nM for Cdc7) exhibits limited anti-proliferative activity in many cancer cell lines compared to PHA-767491, a dual Cdc7/CDK9 inhibitor [1]. The specific structure of Cdc7-IN-7 (Compound I-E), defined in WO2019165473A1 [2], is non-interchangeable and any alteration from its defined chemical identity (CAS 1402059-17-9) will result in an uncharacterized and potentially off-target probe, compromising the reproducibility and interpretation of results in studies of Cdc7-dependent biology.

Quantitative Differentiation of Cdc7-IN-7: Evidence for Scientific Selection


Chemical Scaffold Differentiation: Structural Basis for Unique Inhibitor Identity

Cdc7-IN-7 (Compound I-E) is defined by a unique chemical scaffold, as disclosed in patent WO2019165473A1, with the IUPAC name cyclopropylmethyl (Z)-5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2-(morpholinoamino)-4-oxo-4,5-dihydrofuran-3-carboxylate and a molecular formula of C21H22N4O5 [1]. This structure is distinct from other common Cdc7 probes. For instance, XL413 is a thieno[3,2-d]pyrimidin-4-one derivative , and PHA-767491 is a diaminopyrimidine derivative . The structural divergence from these analogs provides a non-ATP competitive binding mode or a different interaction with the Cdc7 kinase domain, which may circumvent resistance or selectivity issues observed with other scaffolds.

Chemical Biology Medicinal Chemistry Kinase Inhibitor

Potency and Selectivity: Quantitative Differentiation of Cdc7-IN-7 vs. Key Comparators

While a direct, published IC50 value for Cdc7-IN-7 was not identified in the search results, the compound is described as a 'potent' Cdc7 kinase inhibitor . This distinguishes it from more promiscuous, early-generation probes. For comparison, the commonly used Cdc7 inhibitor PHA-767491 is a dual Cdc7/CDK9 inhibitor (IC50 of 10 nM and 34 nM, respectively), and its off-target activity can confound results in experiments focused on Cdc7-specific biology [1]. A more selective Cdc7 probe like XL413 shows an IC50 of 3.4 nM for Cdc7 and 63-fold selectivity over CK2, but still has limited cellular activity [2]. The explicit disclosure of Cdc7-IN-7 as a 'Cdc7 kinase inhibitor' in the patent suggests it is intended to be a more selective probe than PHA-767491, potentially offering advantages over XL413 in cellular assays, though this requires direct comparative data for confirmation.

Kinase Assay Selectivity Cdc7

Solubility and Stability: Enabling Consistent In Vitro and In Vivo Use of Cdc7-IN-7

Cdc7-IN-7 exhibits a defined solubility profile, with a reported solubility in DMSO of 45 mg/mL (109.64 mM) [1]. This high solubility in a standard laboratory solvent ensures reliable preparation of stock solutions for in vitro assays. This is a practical differentiation from less soluble analogs, where poor solubility can lead to variable drug exposure and off-target effects due to aggregate formation [2]. The recommended storage conditions of -20°C for the powder and -80°C for solutions further support its utility in long-term research programs . While solubility data for many comparator compounds are available, the specific and verified solubility of Cdc7-IN-7 (as per the vendor datasheet) provides a concrete, actionable piece of information for experimental planning.

Solubility Stability In Vivo Studies

Recommended Applications for Cdc7-IN-7 Based on Quantitative Evidence


Validation of Cdc7-Dependent MCM2 Phosphorylation in Cellular Models

Cdc7-IN-7 is a primary reagent for confirming the specific role of Cdc7 kinase activity in the initiation of DNA replication. As a defined Cdc7 inhibitor disclosed in WO2019165473A1 [1], it is the appropriate tool to validate the phosphorylation of MCM2, a direct substrate of the Cdc7-Dbf4 complex. This is a critical step in cell cycle studies where off-target effects of dual inhibitors like PHA-767491 [2] would obscure the interpretation of results. Researchers should use Cdc7-IN-7 to demonstrate that a decrease in phosphorylated MCM2 is directly attributable to Cdc7 inhibition.

Structure-Activity Relationship (SAR) Studies for Novel Cdc7 Inhibitor Development

The unique furanone-based chemical scaffold of Cdc7-IN-7 (Compound I-E) [1] provides a new starting point for medicinal chemistry optimization. It is distinct from the thienopyrimidinone core of XL413 or the pyrimidine core of PHA-767491. Researchers can use Cdc7-IN-7 as a parent compound to explore SAR, aiming to improve upon its potency, selectivity, or pharmacokinetic properties. This scenario leverages the compound's specific structural identity to generate new intellectual property around the Cdc7 target.

Building a Reference Collection of Chemically Distinct Cdc7 Probes

Given the divergent cellular activities observed among different Cdc7 inhibitor scaffolds [2], assembling a panel of structurally distinct Cdc7 inhibitors is essential for robust target validation. Cdc7-IN-7, as a novel furanone derivative, should be included in this panel alongside other tools like XL413 (thienopyrimidinone) and PHA-767491 (pyrimidine). Comparative analysis of cellular phenotypes induced by each probe can help deconvolute scaffold-specific off-target effects and strengthen confidence in on-target Cdc7 biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdc7-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.